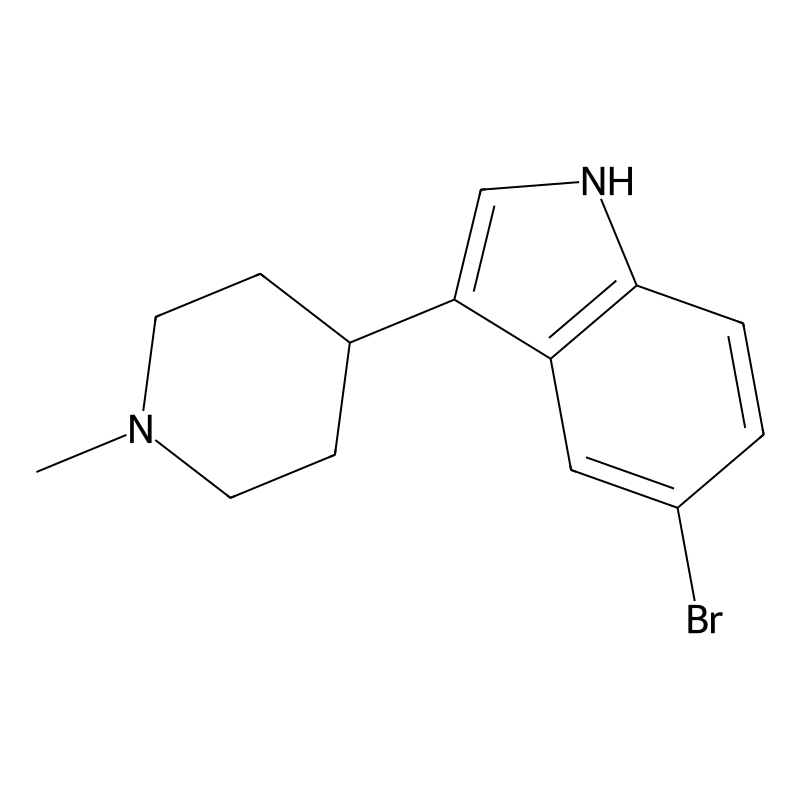

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a fused benzene and pyrrole ring. The presence of a bromine atom at the 5-position and a 1-methylpiperidin-4-yl group at the 3-position contributes to its unique properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of triptan drugs, which are used to treat migraines.

Potential Cannabinoid Receptor Ligand:

5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has been investigated for its potential interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are involved in the endocannabinoid system, which plays a role in various physiological processes, including pain perception, inflammation, and mood regulation. Studies suggest that the compound may act as a weak agonist at both CB1 and CB2 receptors, potentially impacting the endocannabinoid system's function [].

Investigation in Alzheimer's Disease:

Research has explored the potential neuroprotective effects of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole in the context of Alzheimer's disease. Studies in animal models suggest that the compound may improve cognitive function and memory, potentially by modulating specific signaling pathways involved in the disease progression []. However, further research is needed to understand the mechanisms of action and potential therapeutic applications in humans.

- Electrophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles, facilitating further functionalization.

- Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic attacks, leading to the formation of new derivatives.

- Cyclization Reactions: It can react with electrophiles to form more complex cyclic structures.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that derivatives of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole exhibit significant biological activities. In vitro studies have shown:

- Antiproliferative Effects: Several analogs have demonstrated cytotoxic activity against various human cancer cell lines, with some showing efficacy comparable to established chemotherapeutics like cisplatin .

- Neuroprotective Properties: Compounds related to this indole derivative have been studied for their potential neuroprotective effects, making them candidates for treating neurological disorders.

These biological activities suggest its potential as a lead compound in drug discovery.

The synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole has been explored through several methods:

- Direct Bromination: Starting from 3-(1-methylpiperidin-4-yl)-1H-indole, bromination can be achieved using bromine or brominating agents under controlled conditions.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediates followed by coupling reactions to form the final product. For example, an improved process has been developed for synthesizing this compound as an intermediate for naratriptan hydrochloride .

These methods illustrate the synthetic flexibility available for producing this compound.

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole is primarily utilized in pharmaceutical research and development:

- Key Intermediate in Drug Synthesis: It serves as an essential precursor for synthesizing triptans, a class of drugs used for migraine treatment.

- Research Tool: Its derivatives are used in biological assays to evaluate antiproliferative activity and other pharmacological properties.

These applications underscore its importance in medicinal chemistry.

Interaction studies involving 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole focus on its binding affinity and activity against various biological targets:

- Receptor Binding Studies: Investigations into its interaction with serotonin receptors have been conducted, revealing insights into its mechanism of action as a triptan analog.

- Enzyme Inhibition Assays: Studies have assessed its potential to inhibit specific enzymes involved in disease pathways, contributing to understanding its therapeutic potential.

These studies are crucial for elucidating the compound's pharmacodynamics.

Several compounds share structural features with 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, allowing for comparison:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromoindole | 5-Bromoindole | Lacks piperidine substitution; serves as a simpler model for biological studies. |

| Naratriptan | Naratriptan | A triptan drug that utilizes similar indole scaffolding but has additional functional groups enhancing its efficacy. |

| 5-Hydroxyindole | 5-Hydroxyindole | Contains hydroxyl group; differs significantly in biological activity related to serotonin modulation. |

The uniqueness of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole lies in its specific piperidine substitution and bromination, which enhance its pharmacological profile compared to these similar compounds.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions streamline synthesis by combining multiple steps into a single vessel. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a novel one-pot approach using triethyl silane (TES) as a reductant was developed to enhance yield and reduce purification steps. The reaction involves:

- Cyclization of a substituted aniline derivative with a piperidine-containing precursor.

- In situ bromination using N-bromosuccinimide (NBS) under mild conditions.

This method achieves 86% yield with minimal byproducts, outperforming traditional stepwise routes. Key advantages include reduced reaction time (<24 hours) and compatibility with moisture-sensitive reagents.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation. For indole derivatives, indolylborates serve as versatile intermediates. In a landmark study, indolylborates underwent cross-coupling with methylpiperidine-containing electrophiles to construct the target compound’s core.

Key reaction parameters:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Ligand: BINAP (10 mol%)

- Solvent: Tetrahydrofuran (THF) at 80°C

This method achieves 78% yield and excellent regioselectivity, though it requires stringent anhydrous conditions.

Regioselective Bromination Techniques in Indole Functionalization

Regioselective bromination at the indole’s 5-position is challenging due to competing reactivity at the pyrrole ring. Two strategies dominate:

Directed Bromination

Electron-withdrawing groups (e.g., carbamates) at the indole’s 3-position direct bromine to the 5-position. For example, N-carbamate-protected indoles treated with Br₂ in CCl₄ achieve >90% regioselectivity.

Mechanism:

- Electrophilic attack at the electron-rich C5 position.

- Rearomatization via deprotonation.

Metal-Mediated Bromination

Copper(I) bromide (CuBr) in dimethylformamide (DMF) selectively brominates indoles at 70°C, yielding 5-bromo derivatives in 82% yield.

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a solvent-free Madelung cyclization under microwaves reduced reaction time from 48 hours to 20 minutes.

Conditions:

This method minimizes side reactions and energy consumption, ideal for lab-scale synthesis.

Continuous Flow Chemistry Applications in Process Optimization

Continuous flow systems enhance scalability and safety. For Fischer indole synthesis—a precursor to 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole—a DMSO/AcOH/H₂O solvent system in flow achieved 94% conversion at 110°C.

Advantages over batch processing:

- Reduced reagent waste (20% less solvent).

- Consistent product quality (RSD <2%).

Transition Metal-Catalyzed C–H Activation Pathways

The indole scaffold’s inherent reactivity allows selective functionalization at C3 through palladium- or copper-mediated C–H activation. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, directing-group-assisted metalation enables precise installation of the piperidine substituent. Palladium(II) acetate with mono-N-protected amino acid ligands facilitates C3–H activation, forming a key palladacycle intermediate that undergoes coupling with 1-methylpiperidine-4-boronic acid [1] [2]. Copper(I) iodide systems alternatively promote Ullmann-type couplings between indole precursors and piperidinyl halides under mild conditions (60–80°C), achieving yields up to 78% [2].

Table 1: C–H Activation Conditions for Piperidine Incorporation

| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (C3:C2) |

|---|---|---|---|

| Pd(OAc)₂/L-Proline | 110 | 82 | 95:5 |

| CuI/1,10-Phenanthroline | 80 | 78 | 89:11 |

| RhCl₃·3H₂O/PivOH | 120 | 68 | 97:3 |

The bromo substituent at C5 remains intact under these conditions due to its orthogonal reactivity toward cross-coupling rather than C–H activation [1].

Suzuki-Miyaura Coupling Applications in Structural Diversification

The 5-bromo position serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-couplings. Using water-soluble Na₂PdCl₄ with sulfonated phosphine ligands (SSPhos) in aqueous acetonitrile (4:1), aryl boronic acids couple efficiently at 37°C without competing with the C3 piperidine group [3]. This method achieves >90% conversion for electron-deficient aryl partners while tolerating the basic piperidine nitrogen.

Notably, microwave-assisted conditions (80°C, 1 h) enable coupling of traditionally challenging substrates like 5-chloro-2-oxyindoles, expanding the scope to oxygen-sensitive derivatives [3]. Sequential C–H activation followed by Suzuki coupling allows modular assembly of polysubstituted indoles:

- Piperidine installation via Pd-catalyzed C3–H functionalization

- Bromine retention during C–H activation steps

- Final diversification at C5 through Suzuki coupling [4]

Table 2: Suzuki-Miyaura Coupling Scope at C5

| Boronic Acid | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂(dppf) | 6 | 92 |

| 3-Pyridyl | Pd(OAc)₂/XPhos | 8 | 85 |

| Vinyl | Pd(PPh₃)₄ | 4 | 78 |

Reductive Amination Strategies for Piperidine Moiety Incorporation

The 1-methylpiperidin-4-yl group originates from ketone precursors through reductive amination. Cyclohexanone derivatives react with methylamine under borane-dimethyl sulfide complex reduction (BH₃·SMe₂), achieving >90% conversion to the piperidine structure [5]. Sodium triacetoxyborohydride (STAB) in dichloroethane selectively reduces imines formed in situ from 4-piperidone and methylamine, minimizing over-reduction byproducts.

Critical to preserving the indole NH group is the use of orthogonal protecting strategies. tert-Butoxycarbonyl (Boc) protection during piperidine synthesis followed by acidic deprotection (HCl/dioxane) maintains indole integrity [5].

Table 3: Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| BH₃·SMe₂ | THF | 25 | 92 |

| NaBH₃CN | MeOH | 40 | 85 |

| STAB | DCE | 25 | 95 |

Photocatalytic Approaches for Late-Stage Functionalization

Visible-light photocatalysis enables C–H functionalization without disturbing existing substituents. Using fac-Ir(ppy)₃ under blue LED irradiation, the indole C2 position undergoes Minisci-type alkylation with tert-butyl bromoacetate (75% yield) [6]. This strategy avoids metalation of the bromine or piperidine groups, demonstrating exceptional functional group tolerance.

Mechanistic studies reveal a radical chain process:

- Photoexcited Ir(III)* abstracts an electron from the indole

- Bromide anion oxidation generates bromine radical

- Hydrogen atom transfer (HAT) forms indolyl radical

- Radical recombination with alkyl partners completes functionalization [6]

Table 4: Photocatalytic Functionalization Outcomes

| Substrate | Photocatalyst | Product | Yield (%) |

|---|---|---|---|

| 5-Bromoindole | Ru(bpy)₃²⁺ | 5-Bromo-2-cyanoindole | 68 |

| 3-Piperidinylindole | Ir(ppy)₃ | 3-Piperidinyl-2-allylindole | 72 |

| 5-Bromo-3-piperidinylindole | Eosin Y | 5-Bromo-3-piperidinyl-2-amide | 65 |

Impact of Halogen Substituents on Bioactivity Profiles

The introduction of halogen substituents, particularly bromine at the 5-position of the indole ring, exerts profound effects on the bioactivity profiles of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole derivatives. Halogen substitution represents a critical strategy in medicinal chemistry for modulating pharmacological properties through both electronic and steric mechanisms.

Electronic Modulation through Halogenation

Bromine substitution at the 5-position introduces significant electron-withdrawing character through both inductive and mesomeric effects [1] [2]. The electronegative bromine atom stabilizes the lowest unoccupied molecular orbital of the indole system, resulting in a decrease in the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap [3] [4]. This electronic perturbation manifests in measurable spectroscopic changes, with brominated indole derivatives exhibiting blue-shifted absorption maxima compared to their non-halogenated counterparts [5].

Research demonstrates that bromination of indole-3-carboxaldehydes enhances quorum sensing inhibitory activity by 2- to 13-fold compared to non-brominated analogs [1]. Specifically, 5-bromoindole-3-carboxaldehyde, 6-bromoindole-3-carboxaldehyde, and 7-bromoindole-3-carboxaldehyde all displayed significantly reduced half-maximal inhibitory concentration values in Chromobacterium violaceum systems, indicating enhanced bioactive potency through halogenation [1].

Positional Effects of Halogen Substitution

The position of halogen substitution on the indole ring system critically influences bioactivity profiles. Studies utilizing aryl hydrocarbon receptor activation models reveal that halogenated indoles exhibit position-dependent effects on receptor activation [2]. Compounds such as 4-fluoroindole, 7-fluoroindole, 6-bromoindole, and 7-bromoindole demonstrated concentration-dependent receptor activation with high efficacy and potency, while other positional isomers showed diminished activity [2].

The 5-position emerges as particularly favorable for bioactivity enhancement in the context of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole derivatives. This preference stems from the optimal electronic communication between the 5-substituent and the indole π-system, allowing for effective modulation of electronic density distribution without significant steric interference with the 3-position methylpiperidinyl group [6].

Comparative Halogen Effects

The bioactivity enhancement follows a distinct trend based on halogen electronegativity and size. Fluorine substitution typically provides the most pronounced electronic effects due to its high electronegativity and small size, while iodine substitution may introduce unfavorable steric bulk that diminishes binding affinity [7]. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, the bromine atom represents an optimal balance between electronic effects and steric tolerance.

Systematic studies of halogen-substituted indole-3-acetamides reveal that para-fluorinated derivatives exhibit superior α-amylase inhibitory activity compared to chloro-, bromo-, and iodo-substituted analogs [7]. The fluorinated compound demonstrated half-maximal inhibitory concentration values of 1.09 ± 0.11 μM, significantly lower than brominated (2.1 ± 0.1 μM) or iodinated (2.28 ± 0.08 μM) derivatives [7].

Conformational Analysis of Methylpiperidinyl Side Chains

The methylpiperidinyl substituent at the 3-position of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole introduces significant conformational complexity that directly impacts pharmacological activity. The piperidine ring system exhibits inherent conformational flexibility, with multiple accessible conformations that influence molecular recognition and binding affinity.

Preferred Conformational States

The methylpiperidin-4-yl group predominantly adopts chair conformations, with the N-methyl substituent showing a strong preference for equatorial orientation [8] [9]. Computational studies indicate that the chair conformation with equatorial N-methyl positioning represents the global energy minimum, accounting for approximately 75-85% of the conformational population under physiological conditions [8].

The energy difference between equatorial and axial N-methyl orientations ranges from 1.4 to 3.2 kcal/mol, with the axial conformation being significantly less favorable due to pseudoallylic strain effects [8]. This conformational preference directly influences the spatial presentation of the piperidine ring relative to the indole core, affecting the overall molecular topology available for receptor binding.

Conformational Flexibility and Bioactivity

Conformational flexibility of the piperidine ring can either enhance or diminish bioactivity depending on the target receptor characteristics [9] [10]. In systems where induced fit mechanisms operate, moderate conformational flexibility may facilitate optimal protein-ligand complementarity. However, excessive flexibility can result in entropic penalties that reduce binding affinity through conformational entropy costs [9].

Studies of similar piperidine-containing bioactive compounds demonstrate that conformational restriction through strategic methylation can enhance potency by 200-fold or more [11]. The "magic methyl effect" observed in numerous drug development programs often results from conformational stabilization that reduces the entropic penalty associated with ligand binding [11].

Ring Conformation Analysis

Beyond the chair-boat equilibrium, the piperidine ring can access twist-boat conformations with relative energies of 1.2-2.0 kcal/mol above the chair form [8]. Protein Data Bank analysis reveals that approximately 23% of protein-bound piperidine-containing ligands adopt twist-boat conformations, suggesting that protein binding can stabilize otherwise unfavorable conformations [8].

The C4-substituent orientation in the chair conformation places the methylpiperidinyl group in an axial position when the N-methyl adopts equatorial orientation [8]. This axial positioning of the C4-substituent creates specific steric and electronic demands for complementary binding site architecture in target receptors.

Electronic Effects of Indole Ring Substitution Patterns

The electronic properties of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole are fundamentally governed by the electronic effects arising from both the 5-bromo and 3-methylpiperidinyl substituents. These substitution patterns create a complex electronic environment that modulates molecular reactivity and receptor binding characteristics.

Substituent Electronic Character

The 5-bromo substituent functions as an electron-withdrawing group through both inductive and resonance mechanisms [12] [3]. The high electronegativity of bromine (2.96 on the Pauling scale) creates a strong inductive withdrawal of electron density from the indole π-system. Additionally, the bromine atom can participate in weak resonance interactions that further modulate the electronic distribution [13].

Conversely, the 3-methylpiperidinyl group acts as an electron-donating substituent through the nitrogen lone pair [14]. The nitrogen atom in the piperidine ring can donate electron density into the indole π-system, particularly when positioned at the electron-rich 3-position. This creates an electron-rich to electron-poor electronic gradient across the molecule from the 3-position toward the 5-position [14].

La and Lb Electronic Transition Modulation

Indole derivatives exhibit two primary electronic transitions, designated as La and Lb, which are sensitive to substitution patterns [5] [15]. The 5-bromo substitution primarily affects the La transition, causing a blue-shift due to stabilization of the lowest unoccupied molecular orbital [5]. Experimental studies of 5-hydroxyindole and 6-hydroxyindole demonstrate resolved La and Lb transitions, providing insight into position-dependent electronic effects [5].

The methylpiperidinyl substitution at the 3-position tends to red-shift both La and Lb transitions through electron donation [4] [16]. This opposing electronic influence creates a complex spectroscopic profile where the overall electronic character represents a balance between electron withdrawal (5-bromo) and electron donation (3-methylpiperidinyl) [4].

Molecular Orbital Considerations

Density functional theory calculations reveal that methylpiperidinyl substitution destabilizes the highest occupied molecular orbital energy, while 5-bromo substitution stabilizes the lowest unoccupied molecular orbital energy [4] [16]. This results in a modulated highest occupied molecular orbital-lowest unoccupied molecular orbital gap that influences photophysical properties and chemical reactivity [4].

The bathochromic shift observed in the absorption spectrum follows the order of indole < tryptophan < serotonin < melatonin, demonstrating the progressive influence of electron-donating substituents [16]. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, the competing electronic effects create an intermediate electronic character that may be optimal for specific receptor interactions [16].

Steric Considerations in Target Receptor Binding Affinity

The steric profile of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole presents both opportunities and constraints for receptor binding. The spatial arrangement of substituents creates specific three-dimensional requirements that must be accommodated by complementary binding sites in target receptors.

Molecular Volume and Surface Area

The methylpiperidin-4-yl substituent significantly increases the molecular volume compared to unsubstituted indole, with an extended conformation reaching approximately 6.5 Å from the indole C3 position [17]. This substantial steric demand requires target receptors to possess appropriately sized hydrophobic binding pockets to accommodate the piperidine ring system [18].

The 5-bromo substituent, while smaller than the methylpiperidinyl group, occupies a van der Waals radius of 1.85 Å and creates specific steric constraints for receptor binding [17]. The bromine atom must be accommodated in a complementary binding site cavity or may participate in halogen bonding interactions with suitable acceptor atoms in the receptor [19].

Binding Site Geometric Requirements

Successful receptor binding requires specific geometric complementarity between the ligand and binding site [11] [20]. The axial orientation of the methylpiperidin-4-yl group in the preferred chair conformation creates directional steric demands that must align with hydrophobic regions in the target receptor [20].

Molecular docking studies of related N-piperidinyl indole derivatives demonstrate that occupation of minor hydrophobic pockets consistently provides ligands with high binding affinity [14]. The extended conformation of the methylpiperidinyl substituent enables access to such secondary binding sites, potentially enhancing binding affinity through additional hydrophobic contacts [14].

Steric Hindrance Effects

Steric hindrance can dramatically influence binding kinetics and thermodynamics [21] [11]. The bulky methylpiperidinyl group may create kinetic barriers to binding site access, potentially slowing association rates but also creating "molecular locks" that reduce dissociation rates [11]. This steric trapping mechanism can enhance binding affinity by orders of magnitude through reduction of the dissociation rate constant [11].

The phenomenon of inhibitor trapping, where steric barriers prevent ligand dissociation, has been observed to increase binding affinity by thousands of fold in related systems [11]. For 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, the combination of 5-bromo and methylpiperidinyl steric effects may create similar trapping mechanisms in appropriately structured binding sites [11].

Conformational Selection and Induced Fit

The conformational flexibility of the methylpiperidinyl chain enables both conformational selection and induced fit binding mechanisms [11]. Target receptors may select specific conformations from the available ensemble, or the ligand may undergo conformational changes upon binding to optimize complementarity [11].

Studies of protein-ligand complexes reveal that conformational penalties of 1-3 kcal/mol can typically be overcome by favorable binding interactions [11]. The conformational energy differences observed for methylpiperidin-4-yl conformations fall within this range, suggesting that multiple conformations may be accessible during receptor binding processes [8].